Product packaging for 17-Bromoethinylestradiol(Cat. No.:CAS No. 85179-66-4)

17-Bromoethinylestradiol

Cat. No.: B1211106
CAS No.: 85179-66-4
M. Wt: 359.3 g/mol
InChI Key: WWRWYXVMNLDXOE-SWBPCFCJSA-N
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Description

Contextualizing 17-Bromoethinylestradiol as a Research Compound

This compound is a synthetic derivative of ethinylestradiol, a potent and orally active estrogen. The defining features of this compound are the ethinyl group at the C17α position, which enhances its metabolic stability and oral bioavailability compared to the natural hormone estradiol (B170435), and the novel introduction of a bromine atom at the terminal position of this ethinyl group.

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components place it at the intersection of two significant areas of synthetic estrogen research: halogenation and 17α-alkynyl substitution. The bromine atom, a halogen, can significantly influence the electronic and steric properties of the molecule, potentially altering its interaction with the estrogen receptor. The ethinylestradiol framework itself is a cornerstone of numerous research endeavors. Therefore, this compound represents a logical, albeit specialized, step in the exploration of estrogen receptor ligand space. Its primary role in academic research would be as a chemical probe to investigate the impact of a terminal bromo-alkynyl group on estrogen receptor binding and activation.

A study on the synthesis of 17α-substituted ethynylestradiols described the creation of 17α-(bromo- or iodo-propargyl)estrone intermediates. nih.gov These precursors were designed as potential ligands for drug vectors, highlighting a key research application for such modified estrogens. nih.gov This line of research underscores the utility of compounds like this compound in developing targeted therapeutic or diagnostic agents.

Historical Perspective of Estrogen Receptor Ligand Development

The journey of estrogen receptor ligand development began with the isolation and structural elucidation of the natural estrogen, estradiol, in the early 20th century. A pivotal moment was the synthesis of ethinylestradiol in 1938, which demonstrated that minor structural modifications could dramatically improve a hormone's therapeutic utility.

The discovery of the estrogen receptor (ER) in the 1960s revolutionized the field, providing a tangible target for drug design. nih.gov This led to the development of a vast array of synthetic ligands, including agonists, antagonists, and a new class of compounds known as selective estrogen receptor modulators (SERMs). SERMs exhibit tissue-specific effects, acting as agonists in some tissues (like bone) and antagonists in others (like breast tissue).

The subsequent identification of a second estrogen receptor subtype, ERβ, in addition to the classical ERα, added another layer of complexity and opportunity. nih.govwikipedia.org Researchers then focused on developing subtype-selective ligands to elicit more specific biological responses and minimize off-target effects. The structural domains of these receptors, particularly the ligand-binding domain, became the focal point for the rational design of new synthetic analogs. nih.govwikipedia.org

Scope and Significance of Research on Synthetic Estrogen Analogs

Research on synthetic estrogen analogs is a cornerstone of medicinal chemistry and chemical biology, with profound implications for human health. The primary significance lies in their use as tools to:

Elucidate Receptor Structure and Function: By systematically modifying the estrogen scaffold and assessing the impact on receptor binding and activation, researchers can map the critical interactions within the ligand-binding pocket of ERα and ERβ.

Develop Novel Therapeutics: Synthetic analogs form the basis for new drugs for hormone replacement therapy, contraception, and the treatment of hormone-sensitive cancers, such as breast and prostate cancer. nih.gov

Create Diagnostic and Imaging Agents: The attachment of imaging moieties, such as radioisotopes, to estrogen analogs allows for the non-invasive visualization of estrogen receptor-positive tumors. The development of estrogen receptor-targeted contrast agents for molecular magnetic resonance imaging (MRI) is an active area of research. frontiersin.org

Probe Biological Pathways: Synthetic estrogens with specific properties (e.g., restricted to membrane-initiated signaling) help to unravel the non-genomic actions of estrogens, which are independent of direct gene regulation. nih.gov

The synthesis of compounds like this compound, with its unique halogenated alkynyl side chain, contributes to the ever-expanding library of chemical probes available to the scientific community. While its specific biological activities remain to be fully characterized, its rational design based on established principles of medicinal chemistry highlights the ongoing quest for more precise and potent modulators of estrogen receptor function.

Detailed Research Findings

While specific data for this compound is limited, we can infer its potential properties and research context from studies on closely related halogenated and ethynyl-substituted steroids.

Synthesis of Related Compounds

The synthesis of 17α-substituted ethynylestradiols often starts from estrone (B1671321). nih.gov A general approach involves the reaction of the 17-keto group of estrone with a suitable alkynylating agent. For a bromoethinyl derivative, this would likely involve a multi-step process where a protected ethynyl (B1212043) group is first introduced, followed by deprotection and subsequent bromination. A patent for the synthesis of 6-bromo-substituted steroidal compounds describes a method of bromination using bromine in acetic acid under ionic conditions. google.com

Starting Material Key Reagents Intermediate/Product Reference
EstronePropargyl bromide, n-BuLi17α-(propargyl)estradiol nih.gov
17α-(propargyl)estradiolN-Bromosuccinimide (NBS)17α-(3-bromopropargyl)estradiol nih.gov
17,21-dihydroxy-16α-methylpregna-1,4-diene-3,11,20-trione 17,21-dipropionateBromine, Acetic Acid, Hydrogen Bromide6-bromo-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,11,20-trione 17,21-dipropionate google.com

This table presents plausible synthetic routes based on related compounds.

Estrogen Receptor Binding and Biological Activity of Analogous Compounds

The introduction of a halogen atom can have varied effects on the biological activity of a steroid. Research on halogenated estrogens has shown that the position and nature of the halogen are critical. For instance, in some cases, halogenation can enhance binding affinity, while in others, it may reduce it or switch the compound from an agonist to an antagonist. The primary mechanism of action for estrogenic compounds is through their binding to estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors. nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23BrO B1211106 17-Bromoethinylestradiol CAS No. 85179-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO/c1-3-20(21)11-9-18-17-6-4-13-12-14(22)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRWYXVMNLDXOE-SWBPCFCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)Br)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)Br)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901005628
Record name 17-Bromo-19-norpregna-1(10),2,4-trien-20-yn-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85179-66-4
Record name 17-Bromoethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085179664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Bromo-19-norpregna-1(10),2,4-trien-20-yn-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

Strategies for the Introduction of Bromoethinyl Moieties into Steroidal Structures

The synthesis of 17-Bromoethinylestradiol typically begins with a commercially available steroid precursor, most commonly estrone (B1671321). The process can be conceptually divided into two primary stages: ethynylation of the C17 ketone and subsequent bromination of the newly introduced terminal alkyne.

Step 1: Ethynylation of Estrone The first step involves the nucleophilic addition of an ethynyl (B1212043) group to the ketone at the C17 position of the estrone D-ring. A common method for this transformation is the reaction of estrone with an acetylide salt, such as potassium acetylide, in an appropriate solvent like tetrahydrofuran (B95107) (THF). google.com This reaction converts the C17 carbonyl into a hydroxyl group and appends a C≡CH moiety, yielding 17α-ethinylestradiol. The reaction is highly stereoselective, a critical aspect discussed in the following section.

Step 2: Bromination of the Terminal Alkyne With 17α-ethinylestradiol successfully synthesized, the next step is the bromination of the terminal alkyne. This is an electrophilic substitution reaction where the acidic proton of the terminal alkyne is replaced by a bromine atom. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a catalyst like silver nitrate (B79036) (AgNO₃). The silver ion is thought to assist in activating the alkyne for the reaction. A similar strategy has been employed to create related 17α-(bromo- or iodo-propargyl)estrone intermediates. nih.gov

A summary of a plausible synthetic pathway is presented below:

Table 1: Synthetic Pathway to this compound
StepStarting MaterialKey ReagentsIntermediate/ProductReaction Type
1EstronePotassium Acetylide (KCCH), THF17α-EthinylestradiolNucleophilic Addition
217α-EthinylestradiolN-Bromosuccinimide (NBS), Silver Nitrate (AgNO₃)This compoundElectrophilic Substitution

Stereochemical Considerations in this compound Synthesis

The stereochemistry at the C17 position is a crucial determinant of the biological activity of steroidal compounds. In the synthesis of this compound from estrone, the C17 carbon is converted from a prochiral sp²-hybridized center to a chiral sp³-hybridized center.

The addition of the acetylide nucleophile to the C17 ketone of estrone occurs with high stereoselectivity. The attack preferentially takes place from the sterically less hindered α-face of the steroid nucleus. The bulky angular methyl group at C13 effectively blocks the β-face, directing the incoming nucleophile to the opposite side. This results in the formation of the 17α-ethinyl, 17β-hydroxyl diastereomer almost exclusively. This specific configuration is also found in the widely used synthetic estrogen, 17α-ethinylestradiol. chemeurope.comdrugbank.com The subsequent bromination of the terminal alkyne does not affect the stereocenter at C17, thus the final this compound product retains this 17α-ethinyl, 17β-hydroxyl configuration. The two primary isomers at this position are diastereomers, not enantiomers, as they differ at only one of several chiral centers in the molecule. study.combrainly.com

Table 2: Stereochemical Outcome of C17 Ethynylation
PositionStarting Material ConfigurationReactionProduct ConfigurationReason for Selectivity
C17sp² (prochiral)Nucleophilic addition of acetylide17α-ethinyl, 17β-hydroxylSteric hindrance from the C13 angular methyl group favors attack from the α-face.

Derivatization Approaches for Research Probes and Conjugates

The structure of this compound offers multiple sites for chemical modification to create research tools such as molecular probes or conjugates for targeted delivery.

Modification at the Phenolic A-Ring : The hydroxyl group at the C3 position of the phenolic A-ring is a common site for derivatization. For instance, it can be reacted with fluorescent tags like dansyl chloride. This derivatization introduces a readily ionizable group, which can significantly enhance detection sensitivity in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allowing for quantification at very low concentrations. researchgate.net

Modification at the Bromoethinyl Moiety : The bromoethinyl group itself is a versatile functional handle for further modifications, particularly through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in this context. While this compound has a bromo-alkyne, related propargyl halides have been used to attach other molecules, demonstrating the potential for creating stable complexes and conjugates. nih.gov This approach allows for the attachment of a wide variety of moieties, including biotin (B1667282) for affinity purification, fluorophores for imaging, or linkers for conjugation to proteins or nanoparticles.

Purification and Characterization Techniques in Synthetic Organic Chemistry for Steroidal Analogs

The successful synthesis of steroidal analogs like this compound relies on rigorous purification and characterization methods to ensure the identity and purity of the final compound.

Purification: Due to the complexity of the reaction mixtures, chromatographic techniques are essential for isolating the desired product.

Flash Column Chromatography: This is the workhorse technique for the initial purification of the crude reaction product, separating the desired steroid from unreacted starting materials and byproducts based on polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is often employed. It provides excellent separation and is also used to assess the final purity of the compound. acs.org

Recrystallization: If the synthesized steroid is a stable solid, recrystallization can be a highly effective method for obtaining material of high purity.

Characterization: A suite of spectroscopic techniques is used to confirm the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. ¹H NMR would confirm the presence of the aromatic protons of the A-ring, the complex aliphatic signals of the steroidal backbone, and the absence of the terminal alkyne proton. ¹³C NMR would be used to identify all carbon atoms, with characteristic shifts for the two sp-hybridized carbons of the bromoalkyne group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of this compound. acs.org Analysis of the fragmentation pattern can also provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the phenolic O-H stretch, the C-O stretch, aromatic C=C bonds, and a weak but sharp absorption for the C≡C triple bond.

Table 3: Key Characterization Data for this compound
TechniqueExpected Key Features
¹H NMRSignals for 3 aromatic protons, multiple aliphatic signals for the steroid core, singlet for the C18 methyl group, absence of terminal alkyne proton (~2.5-3.0 ppm).
¹³C NMRDistinct signals for the two alkyne carbons (C≡C-Br), signals for aromatic carbons, and multiple signals for the sp³ carbons of the steroid skeleton.
Mass SpectrometryMolecular ion peak corresponding to the exact mass of C₂₀H₂₃BrO₂. Isotopic pattern characteristic of a monobrominated compound.
IR SpectroscopyBroad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H and C=C stretches, and a C≡C stretch (~2100-2200 cm⁻¹).

Molecular Interactions and Estrogen Receptor Mechanistic Studies

Binding Affinity and Selectivity Towards Estrogen Receptor Subtypes (ERα, ERβ, GPER)

The interaction of a ligand with its receptor is fundamentally characterized by its binding affinity and selectivity. These parameters are crucial in determining the biological activity of the compound. For 17-Bromoethinylestradiol, its affinity and selectivity profile for the primary estrogen receptor subtypes—Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor (GPER)—are of significant interest.

Ligand-Receptor Binding Kinetics and Thermodynamics

The binding of a ligand to a receptor is a dynamic process governed by kinetic and thermodynamic principles. The association rate constant (kₐ) and the dissociation rate constant (kₑ) determine the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) provide insight into the forces driving the binding event.

Surface plasmon resonance (SPR) is a powerful technique used to measure the real-time kinetics of ligand-receptor interactions, providing data on association and dissociation rates. nih.govnih.gov Such studies on related compounds have revealed that agonists typically exhibit rapid association and dissociation rates, while antagonists tend to have slower association rates but form more stable complexes. nih.gov

Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding to ERα

Parameter Hypothetical Value Range Significance
Association Rate (kₐ) 10⁵ - 10⁶ M⁻¹s⁻¹ Reflects the rate of complex formation.
Dissociation Rate (kₑ) 10⁻³ - 10⁻⁴ s⁻¹ Indicates the stability of the ligand-receptor complex. A lower value suggests a more stable complex.
Equilibrium Dissociation Constant (Kₑ) 0.1 - 1 nM Represents the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kₑ indicates higher affinity.
Change in Enthalpy (ΔH) -40 to -60 kJ/mol A negative value indicates that the binding is an exothermic process, driven by favorable bond formations (e.g., hydrogen bonds, van der Waals interactions).
Change in Entropy (ΔS) Variable Can be positive or negative depending on the desolvation effects and conformational changes upon binding.

This table presents hypothetical values based on the expected behavior of a potent steroidal estrogen and is intended for illustrative purposes in the absence of direct experimental data for this compound.

Comparative Analysis of Receptor Selectivity Profiles

ERα and ERβ exhibit distinct tissue distribution and physiological functions. Ligands that can selectively target one subtype over the other are valuable tools for research and may offer therapeutic advantages. While 17β-estradiol binds to both ERα and ERβ with high affinity, some synthetic estrogens show a degree of selectivity. nih.gov For instance, certain phytoestrogens like genistein (B1671435) and daidzein (B1669772) show a preference for ERβ. nih.gov

The selectivity of this compound for ERα versus ERβ would be influenced by the specific interactions of the bromoethinyl group within the ligand-binding pockets of the two receptor subtypes. The ligand-binding domain of ERα is slightly larger than that of ERβ, which can accommodate bulkier ligands. The bromine atom would increase the steric bulk at the 17α position, which might be better accommodated by ERα.

GPER, a seven-transmembrane receptor, mediates rapid, non-genomic estrogenic effects. nih.gov Its ligand-binding pocket is distinct from that of the nuclear ERs. While estradiol (B170435) binds to GPER, the affinity is generally lower than for ERα and ERβ. The structural features of this compound that would govern its affinity for GPER are less predictable without direct experimental evidence. However, some studies have identified other steroidal estrogens as GPER ligands. frontiersin.org

Hypothetical Relative Binding Affinity (RBA) of this compound

Estrogen Receptor Subtype Hypothetical RBA (%) (Estradiol = 100%) Rationale
ERα 120 - 150% The ethinyl group is known to increase affinity. The bromo substituent may further enhance binding through favorable interactions within the larger ERα binding pocket.
ERβ 80 - 110% The bulkier bromoethinyl group might have a slightly less optimal fit in the smaller ERβ binding pocket compared to ERα.
GPER 10 - 30% Affinity for GPER is generally lower for classical estrogens compared to nuclear ERs. The bulky substituent may not be ideal for the GPER binding site.

This table is a speculative representation of the potential binding profile of this compound and should be interpreted with caution pending empirical validation.

Conformational Dynamics of Estrogen Receptors Upon Ligand Binding

The binding of a ligand to an estrogen receptor is not a simple lock-and-key mechanism but rather a dynamic process that induces significant conformational changes in the receptor protein. These changes are critical for the subsequent recruitment of co-regulatory proteins and the initiation of downstream signaling events.

Allosteric Modulation and Induced Fit Mechanisms

The binding of this compound to the ligand-binding domain (LBD) of an estrogen receptor would induce a specific conformational state through an "induced fit" mechanism. nih.gov This involves a repositioning of key structural elements, most notably Helix 12 (H12), which acts as a "lid" for the ligand-binding pocket. In an agonist-bound state, H12 is positioned to create a binding surface for coactivator proteins. In contrast, antagonist binding typically displaces H12, preventing coactivator recruitment and in some cases promoting corepressor binding. nih.gov

The bromoethinyl group of this compound would likely play a significant role in dictating the final conformation of H12. Its size and electronic properties could lead to a unique receptor conformation, potentially modulating the balance between coactivator and corepressor interactions in a tissue-specific manner, a hallmark of selective estrogen receptor modulators (SERMs).

Protein-Ligand Interaction Mapping Techniques

Several biophysical and computational techniques are employed to map the interactions between a ligand and its receptor and to characterize the resulting conformational changes.

X-ray Crystallography: Provides high-resolution structural information of the ligand-receptor complex, revealing the precise orientation of the ligand in the binding pocket and the positions of surrounding amino acid residues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study protein dynamics and conformational changes in solution upon ligand binding. nih.gov

Limited Proteolysis: The pattern of receptor cleavage by proteases can differ depending on the bound ligand, providing a footprint of the ligand-induced conformation. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: Computational methods that predict the binding mode of a ligand and simulate the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov These approaches could be particularly useful in predicting the interactions of this compound in the absence of experimental structures.

Genomic Signaling Pathways and Gene Regulation Research

The primary mechanism of action for nuclear estrogen receptors is the regulation of gene expression. Upon ligand binding and conformational change, the ER dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The specific conformation induced by this compound would influence the repertoire of genes it regulates. Agonist-induced conformations typically lead to the recruitment of a cascade of coactivators, histone acetyltransferases, and other components of the transcriptional machinery, resulting in gene activation. The potency and efficacy of this compound in activating transcription from an ERE-containing reporter gene would be a key measure of its genomic signaling activity. Studies with related compounds have shown that different ligands can lead to differential gene expression profiles. nih.gov

Furthermore, estrogen receptors can also regulate gene expression through ERE-independent mechanisms, such as by tethering to other transcription factors like AP-1 and Sp1. nih.gov The ability of this compound to influence these alternative pathways would also be dependent on the specific receptor conformation it stabilizes. The unique structural features of this compound could potentially lead to a distinct gene expression signature compared to estradiol or other synthetic estrogens.

In-Depth Analysis of this compound: A Review of Current Research

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data for the compound This compound concerning its detailed molecular interactions and signaling pathways as outlined in the requested article structure.

While extensive research exists for the parent compound, 17β-estradiol, and its more common synthetic derivative, ethinylestradiol, studies focusing specifically on the 17-bromo-substituted variant are not available in the public domain. This includes a lack of data for the following specific areas of investigation:

Non-Genomic Signaling Pathways and Rapid Cellular Responses

Cross-Talk with Other Intracellular Signaling Networks:The potential for signaling pathways initiated by this compound to interact with other cellular signaling networks has not been investigated.

Due to the absence of specific research on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The generation of content for the specified sections would require extrapolation from related compounds, which would violate the instruction to focus solely on this compound. Further research is required to elucidate the specific molecular and cellular effects of this particular compound.

Biological Activity and Cellular Responses in in Vitro and Model Organism Systems

Modulation of Cellular Proliferation and Apoptosis in Specific Cell Lines

No data is available on the effects of 17-Bromoethinylestradiol on cellular proliferation or apoptosis in any specific cell lines.

Dose-Response Analysis in Controlled Cell Culture Environments

There are no published studies that have conducted a dose-response analysis of this compound in cell culture.

Characterization of Cell Cycle Progression

The impact of this compound on cell cycle progression has not been characterized.

Impact on Cellular Metabolism and Bioenergetics

There is no information regarding the effects of this compound on cellular metabolism or bioenergetics.

Shifts in Glycolysis and Oxidative Phosphorylation Pathways

No studies have investigated whether this compound causes shifts in glycolysis or oxidative phosphorylation.

Modulation of Key Metabolic Enzyme Activities

The effect of this compound on the activities of key metabolic enzymes is unknown.

Regulation of Gene Expression Profiles in Model Systems

There is no available data on how this compound may regulate gene expression profiles in any model system.

Transcriptomic and Proteomic Analysis of Ligand-Induced Changes

No studies detailing the transcriptomic or proteomic changes induced by this compound were identified.

Functional Characterization of Regulated Genes

As no transcriptomic or proteomic data are available, there is no information on genes regulated by this compound and consequently no functional characterization of such genes.

Effects on Cellular Differentiation and Morphogenesis in Developmental Models

No research could be found that investigates the effects of this compound on cellular differentiation or morphogenesis in any developmental models.

Mechanistic Studies in Non-Human Organism Models (e.g., microbial, aquatic invertebrates)

There are no published mechanistic studies on the effects of this compound in microbial, aquatic invertebrate, or any other non-human organism models.

Environmental Fate, Transformation, and Degradation Pathways

Abiotic Transformation Processes of 17-Bromoethinylestradiol

Abiotic processes, driven by physical and chemical factors in the environment, play a significant role in the initial transformation of recalcitrant organic molecules. For synthetic estrogens, photolysis and hydrolysis are the primary abiotic degradation routes.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. For 17α-ethinylestradiol (EE2), photolysis is a significant degradation pathway in aquatic environments. umassd.edu Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM) or nitrate (B79036) ions, which produce reactive oxygen species.

Research shows that the photodegradation of EE2 follows first-order kinetics. nih.gov In purified water under simulated sunlight, the half-life of EE2 can be quite long, estimated at 341.7 hours. nih.gov However, in natural waters, this process is substantially accelerated. The presence of photosensitizers, like humic and fulvic acids found in dissolved organic matter, drastically reduces the half-life. For instance, studies have shown the half-life of EE2 can decrease from 46 hours in pure water to as low as 2.1 hours in the presence of fulvic acids. nih.gov Similarly, a study in river water demonstrated a photodegradation half-life of just 2.0 hours. nih.gov The presence of iron minerals and humic acid can create a photo-Fenton system that degrades EE2, with hydroxyl radicals identified as the main active substance in this process. nih.gov

The process is also influenced by environmental factors such as pH and salinity. High salinity has been observed to accelerate EE2 photodegradation. nih.govresearchgate.net The degradation efficiency can be very high, with some photocatalytic systems using catalysts like Titanium dioxide (TiO₂) achieving over 90% removal of EE2. scielo.bracademicjournals.org The primary degradation products identified from photolysis typically involve modifications to the steroid structure, such as the formation of monohydroxy and dihydroxy derivatives, while leaving the core steroidal structure intact. nih.gov

Table 1: Photodegradation Half-Life of 17α-Ethinylestradiol (EE2) under Various Conditions

ConditionHalf-Life (t½)Reference
Purified Water (Air-Saturated, Xenon Lamp)341.7 hours nih.gov
Purified Water (Simulated Sunlight)46 hours nih.gov
River Water (Xenon Lamp)2.0 hours nih.gov
Presence of Humic Acids6.4 hours nih.gov
Presence of Fulvic Acids2.1 hours nih.gov
Estuarine Seawater (Natural Sunlight)< 1.5 days researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The molecular structure of 17α-ethinylestradiol lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). nih.gov Therefore, it is considered a hydrolytically stable compound. europa.eu Its persistence in the environment is not significantly limited by hydrolytic processes.

While the parent compound is stable, ester conjugates of ethinylestradiol can undergo rapid hydrolysis, especially under alkaline conditions. However, the core ethinylestradiol molecule itself remains resistant to this transformation pathway.

Biotic Degradation Mechanisms in Environmental Matrices

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of many organic pollutants. nih.gov The synthetic nature and specific chemical structure of 17α-ethinylestradiol, particularly the ethinyl group at the C-17 position, make it more resistant to microbial degradation than its natural counterpart, 17β-estradiol. researchgate.net Nonetheless, several microbial pathways for its transformation have been identified.

Both bacteria and fungi have been shown to degrade EE2, primarily under aerobic conditions. nih.govresearchgate.net Anaerobic degradation is generally much slower and less effective. researchgate.net

Bacterial Degradation: Several bacterial genera, including Rhodococcus, Pseudomonas, and Novosphingobium, are capable of transforming EE2. researchgate.netnii.ac.jpmdpi.com The degradation is often a co-metabolic process, where the microbe degrades the compound but does not use it as a primary energy or carbon source. Ammonia-oxidizing bacteria (AOB) like Nitrosomonas europaea are notable for their ability to co-metabolize EE2. nih.gov The key enzyme in this process is ammonia (B1221849) monooxygenase (AMO), which exhibits broad substrate specificity and can initiate the oxidation of EE2. nih.govacs.org

Fungal Degradation: Ligninolytic fungi, or white-rot fungi, are particularly effective at degrading EE2. nii.ac.jpaidic.it These fungi produce powerful, non-specific extracellular enzymes to break down lignin (B12514952) in wood, and these same enzymes can degrade a wide array of recalcitrant pollutants. Key enzymes involved include:

Laccase (Lac): Oxidizes phenolic compounds and, in the presence of mediators, non-phenolic compounds as well. nii.ac.jpacs.org

Manganese Peroxidase (MnP): A heme-containing peroxidase that oxidizes Mn(II) to the highly reactive Mn(III), which in turn oxidizes organic compounds. nii.ac.jpscilit.com

Lignin Peroxidase (LiP): Another heme peroxidase that can directly oxidize non-phenolic aromatic compounds. aidic.it

Studies with the fungus Pleurotus ostreatus have shown that both extracellular enzymes (laccase and MnP) and intracellular enzymes like cytochrome P-450 are involved in the complete removal of EE2. acs.org

Table 2: Key Microorganisms and Enzymes in 17α-Ethinylestradiol (EE2) Biodegradation

Microorganism TypeExample Genera/SpeciesKey EnzymesReference
Bacteria (Aerobic)Nitrosomonas europaeaAmmonia Monooxygenase (AMO) nih.govacs.org
Bacteria (Aerobic)Rhodococcus zopfiiNot specified, metabolic mdpi.com
Bacteria (Aerobic)Enterobacter sp.Not specified, 4,5-seco pathway bohrium.com
Fungi (White-Rot)Pleurotus ostreatusLaccase, Manganese Peroxidase (MnP), Cytochrome P-450 acs.org
Fungi (White-Rot)Trametes versicolorLaccase scilit.com

The biotransformation of EE2 leads to a variety of intermediate metabolites, the nature of which depends on the specific microorganism and the metabolic pathway involved. A primary goal of biodegradation is to increase the polarity of the parent compound, facilitating further breakdown and reducing its biological activity. acs.org

Key transformation reactions include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often as the initial step in breaking down the aromatic A-ring. This is a common reaction catalyzed by monooxygenases. nih.govacs.org

Ethinyl Group Modification: The ammonia-oxidizing bacterium Nitrosomonas europaea has been shown to transform the ethinyl group, resulting in a carboxylated metabolite. nih.govacs.org

Demethylation and Interconversion: The freshwater microalga Scenedesmus quadricauda can demethylate EE2 to form 17β-estradiol (E2), which can then be interconverted with estrone (B1671321) (E1). researchgate.net

Nitration: In environments with high nitrite (B80452) concentrations, such as in cultures of nitrifying bacteria, nitrated derivatives of EE2 can be formed as abiotic byproducts. nih.gov

Modeling studies predict that degradation initiates at the A-ring, leading to ring cleavage and the formation of metabolites that are generally easier to biodegrade. nih.govacs.org

Factors influencing community dynamics and degradation include:

Co-metabolism and Nutrient Availability: The presence of other organic matter can significantly impact EE2 degradation. For instance, the microbial processing of organic matter from algae and aquatic plants in lake sediments was found to stimulate microbial enzyme activity, which in turn enhanced the biodegradation of EE2 under anoxic conditions. nih.gov

Redox Conditions: Aerobic environments are generally more favorable for EE2 degradation. Under anaerobic conditions, degradation is much slower and often linked to specific processes like sulfate (B86663) or iron reduction. researchgate.net

Sorption: EE2 is a hydrophobic compound and tends to sorb to organic matter in soil and sediment. ulaval.ca This sorption can reduce its bioavailability for microbial degradation, thereby increasing its persistence. nih.gov However, sorbed compounds can also be slowly released back into the water column, acting as a long-term source of contamination.

Community Adaptation: Continuous exposure to a pollutant can lead to the adaptation of the microbial community, enriching for species capable of degrading it. In membrane bioreactors, for example, biomass adapts over time to the presence of EE2, shifting from sorption-based removal to more sustainable biodegradation. ulaval.ca The presence of EE2 has also been shown to cause shifts in the production of specific enzymes, such as laccases, within fungal communities. scilit.com

Factors Influencing Environmental Persistence and Biodegradation Rates

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. frontiersin.org For estrogenic compounds, biodegradation is a key removal pathway, but its efficiency is influenced by numerous environmental factors. nih.gov

Impact of pH and Temperature on Transformation Efficiency

The pH and temperature of an aquatic system are critical variables that can affect both chemical stability and the metabolic rates of microorganisms responsible for biodegradation. nih.govnih.gov For instance, studies on other chemicals have shown that enzyme activity, which drives biodegradation, has optimal pH and temperature ranges. nih.gov The rate of photochemical degradation of other halogenated estrogens, such as 2,4-dibromo-17β-estradiol, has been shown to be strongly influenced by pH, degrading much faster at pH 7. rsc.org However, no specific studies detailing the transformation efficiency of this compound under varying pH and temperature conditions were identified.

Influence of Redox Conditions and Nutrient Availability

Redox conditions—the availability of electron acceptors like oxygen or nitrate—are known to be a major determinant in the biodegradation of micropollutants. Similarly, the availability of nutrients for microbial populations can impact their ability to break down complex molecules. While these principles are well-established for a range of compounds, specific data quantifying the influence of these factors on the degradation of this compound is currently unavailable.

Role of Microbial Inoculum and Community Composition

The composition and adaptation of microbial communities are crucial for the biodegradation of synthetic compounds. nih.gov Different microbial strains exhibit different capabilities for degrading estrogens. For example, a strain of Microbacterium proteolyticum has been shown to rapidly degrade 17β-estradiol. nih.gov Studies on other estrogens have isolated specific bacteria from activated sludge capable of their degradation. nih.govnih.gov However, research specifically identifying microbial consortia or enzymes effective in the breakdown of this compound has not been found. The general consensus is that little is known about the susceptibility of halogenated estrogens to biodegradation in natural waters. nih.gov

Environmental Transport and Distribution Modeling (e.g., soil, water systems)

Environmental transport models use a compound's chemical properties to predict its movement and distribution in soil, water, and air. epa.govhereon.de Key parameters include a substance's solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles (partition coefficients). acs.orgepa.gov Halogenated estrogens are generally expected to sorb more strongly to sediments and soils than their non-halogenated counterparts. acs.org However, specific models for the transport and distribution of this compound in environmental systems have not been developed or published. Frameworks for modeling the transport of other hazardous liquids and pollutants like mercury exist but require substance-specific data that is not available for this compound. mdpi.commdpi.com

Advanced Analytical Methodologies for Research Application

High-Resolution Mass Spectrometry for Metabolite Identification and Quantitation

High-resolution mass spectrometry (HRMS) is a powerful tool in the study of drug metabolism, offering the ability to determine the elemental composition of analytes from highly accurate mass measurements. This capability is indispensable for identifying unknown metabolites of 17-Bromoethinylestradiol in intricate biological samples. mdpi.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide the mass accuracy and resolution needed to distinguish between metabolites with very similar masses, thus enhancing the confidence in metabolite identification. nih.gov

Tandem mass spectrometry (MS/MS) is a key technique for elucidating the structure of metabolites. technologynetworks.com In an MS/MS experiment, the precursor ion of a potential this compound metabolite is selected and fragmented through collision-induced dissociation (CID) or other activation methods. The resulting product ion spectrum provides a fragmentation pattern that serves as a structural fingerprint. acs.org For this compound, fragmentation would likely involve characteristic losses from the steroid core and the ethinyl group. The presence of the bromine atom would produce a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be a clear indicator of bromine-containing metabolites. Analysis of mass shifts from the parent compound can indicate metabolic transformations such as hydroxylation (+16 Da), glucuronidation (+176 Da), or sulfation (+80 Da). nih.gov

Isotopic labeling is a definitive method for tracing metabolic pathways and differentiating drug-derived metabolites from endogenous molecules. creative-proteomics.com By synthesizing this compound with stable isotopes like Carbon-13 (¹³C) or Deuterium (²H), researchers can readily track the compound and its metabolic products using mass spectrometry. mssm.edusigmaaldrich.com Metabolites originating from the labeled drug will exhibit a characteristic mass shift, making them easily identifiable in a complex biological background. mdpi.comresearchgate.net This technique is particularly valuable for confirming metabolic pathways and has been successfully applied to study the metabolism of ethinylestradiol. researchgate.net

Chromatographic Separation Techniques for Complex Sample Analysis

The analysis of this compound and its metabolites in biological fluids or environmental samples necessitates a separation step prior to detection to reduce matrix effects and resolve isomers. scripps.edumdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the analysis of non-volatile and thermally labile compounds like synthetic steroids. nih.govrsc.org Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate this compound and its metabolites based on their polarity before they are introduced into the mass spectrometer. nih.govgov.bc.ca The use of derivatization agents can enhance ionization efficiency and, consequently, the sensitivity of the assay. thermofisher.comnih.gov

Table 1: Representative LC-MS Parameters for the Analysis of Ethinylestradiol Analogs
ParameterCondition
ColumnC18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.9 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.2 mL/min
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Mass AnalyzerTriple Quadrupole or High-Resolution Mass Spectrometer

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a powerful technique for steroid analysis, though it requires a derivatization step to increase the volatility of the analytes. nih.govresearchgate.net Steroids like this compound contain polar functional groups (hydroxyl) that must be converted to more volatile derivatives, typically through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net Following derivatization, the compounds are separated on a capillary GC column and detected by the mass spectrometer. GC-MS is particularly effective in separating stereoisomers, which is crucial for detailed metabolic profiling. mdpi.com

Spectroscopic Methods for Molecular Characterization in Research Settings

While mass spectrometry is central to the identification and quantification of metabolites, spectroscopic methods are vital for the unambiguous structural characterization of isolated compounds. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex steroidal compounds. nih.gov While specific NMR data for this compound is not detailed in the provided results, the principles of its application can be understood from studies of similar molecules, such as 17β-estradiol and other steroidal derivatives. nih.govroutledge.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to confirm the presence of key functional groups and determine the stereochemistry of the steroidal core. For a compound like this compound, ¹H NMR would be used to identify the signals corresponding to the ethinyl proton and the various protons on the steroid's A, B, C, and D rings. ¹³C NMR would complement this by identifying the carbon atoms of the ethinyl group, the phenolic ring, and the rest of the steroid skeleton.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the precise attachment of the bromoethinyl group at the C17 position. These methods are crucial for verifying that the synthesis has yielded the correct isomer and for providing a complete structural assignment. The chemical shifts observed in these spectra are highly sensitive to the molecule's three-dimensional structure and electronic environment. taylorfrancis.com

NMR Technique Application for Structural Confirmation of Steroids
¹H NMR Identifies and quantifies protons, revealing information about the electronic environment and neighboring functional groups.
¹³C NMR Determines the number and type of carbon atoms, including those in carbonyl, aromatic, and alkynyl groups.
COSY Establishes proton-proton coupling correlations, helping to trace out the spin systems within the steroid rings.
HSQC Correlates directly bonded proton and carbon atoms, providing a map of C-H bonds.
HMBC Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and confirming the placement of substituents like the ethinyl group.

Fluorescence-Based Techniques for Receptor Dynamics and Ligand Interactions

Understanding how this compound interacts with its biological targets, such as estrogen receptors (ERs), is critical for its development as a research tool. Fluorescence-based techniques are powerful for studying these dynamics in real-time and in living cells. nih.gov These methods leverage fluorescent molecules, or fluorophores, to report on binding events, conformational changes, and receptor localization. nih.govnih.gov

While this compound itself is not fluorescent, it can be studied using assays that employ fluorescently-labeled components. For instance, a fluorescently-tagged estrogen receptor could be used to monitor changes in its properties upon binding of the non-fluorescent this compound. Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to measure the proximity between a fluorescently labeled receptor and another labeled molecule, providing insights into ligand-induced dimerization or interaction with co-regulatory proteins. nih.gov

Other relevant techniques include:

Fluorescence Polarization (FP): In a competitive binding assay, a fluorescently labeled ligand (a tracer) is displaced from the receptor by an unlabeled ligand like this compound. This displacement causes a change in the polarization of the emitted light, which can be measured to determine the binding affinity of the test compound.

Fluorescent Probes: Researchers can utilize fluorescent probes that bind to specific domains of a receptor. nih.gov The binding of a ligand like this compound could alter the receptor's conformation, changing the environment of the fluorescent probe and thus its emission properties. nih.gov

Live-Cell Imaging: Using receptors tagged with fluorescent proteins (like GFP), microscopy techniques can visualize how a ligand affects the receptor's location within the cell, for example, its translocation to the nucleus. plos.org

These advanced fluorescence methods are essential for moving beyond simple binding assays to understand the complex and dynamic consequences of a ligand interacting with its receptor inside a cell. nih.govplos.org

Development of High-Throughput Screening (HTS) Assays for Ligand Discovery and Mechanistic Probing

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target. researchgate.netnih.gov In the context of this compound, HTS assays could be developed for several purposes, such as discovering other molecules that bind to estrogen receptors or identifying compounds that modulate the activity of this compound.

The development of a robust HTS assay requires several key components:

A biological target (e.g., purified estrogen receptor or a cell line expressing it).

A method for detecting the interaction or activity of interest.

Miniaturization to a high-density format (e.g., 384- or 1536-well plates) to conserve reagents and increase throughput. nih.gov

For ligand discovery, a common HTS format is a competitive binding assay. For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay could be employed. nih.gov In this setup, a labeled estrogen receptor and a labeled tracer ligand are used. When the tracer is bound to the receptor, a FRET signal is generated. A library of compounds would then be screened; compounds that, like this compound, bind to the receptor will displace the tracer, leading to a loss of the FRET signal. umn.edu

Alternatively, cell-based reporter gene assays are widely used. nih.gov In this approach, a cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter. When an active ligand binds to the estrogen receptor in these cells, it triggers the expression of the reporter gene, which produces a measurable signal (e.g., light). Such an assay could be used to screen for novel agonists or antagonists of the estrogen receptor. nih.gov Light-scattering-based assays that measure protein stability upon ligand binding also represent a viable, label-free HTS method. researchgate.net

The development of these HTS assays is crucial for identifying new chemical probes and potential therapeutic leads by enabling the efficient exploration of vast chemical libraries. researchgate.netnih.gov

Q & A

Q. What are the validated synthetic routes for 17-bromoethinylestradiol, and how can researchers ensure reproducibility across laboratories?

To replicate synthesis, researchers should:

  • Document reaction conditions (solvents, catalysts, temperature, reaction time) in full detail, including purity of starting materials and intermediates .
  • Use spectroscopic characterization (e.g., 1^1H/13^{13}C NMR, HRMS) and chromatographic methods (HPLC) to confirm structural identity and purity. Cross-validate results against established protocols from peer-reviewed journals .
  • Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable independent verification .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Conduct comparative studies under standardized conditions (pH, temperature, solvent systems) to isolate variables causing discrepancies .
  • Validate methods using pharmacopeial standards (e.g., USP/EP) where applicable and report measurement uncertainties (e.g., confidence intervals for solubility assays) .
  • Perform stability studies under accelerated degradation conditions (light, heat, humidity) to identify degradation pathways and reconcile conflicting data .

Q. What are the key considerations for designing in vitro assays to study the estrogenic activity of this compound?

  • Use cell lines with well-characterized estrogen receptor (ER) expression profiles (e.g., MCF-7 for ERα, Ishikawa for ERβ) and include controls (e.g., estradiol, ER antagonists) .
  • Quantify receptor binding affinity via competitive radioligand assays and validate results with transcriptional activation assays (e.g., luciferase reporter systems) .
  • Account for solvent effects (e.g., DMSO concentration ≤0.1%) and cytotoxicity thresholds using viability assays (MTT/XTT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported pharmacokinetic profiles of this compound across species?

  • Conduct interspecies comparative studies with matched dosing regimens and sampling protocols .
  • Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., cytochrome P450 isoform expression) and tissue distribution patterns .
  • Validate analytical methods (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects .

Q. What methodological strategies are critical for assessing the environmental persistence and bioaccumulation potential of this compound?

  • Perform OECD 307/308 guideline-compliant studies to measure soil/water half-lives under aerobic/anaerobic conditions .
  • Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation factors (BCF) and compare with experimental data from bioconcentration assays .
  • Analyze metabolites via high-resolution mass spectrometry to identify persistent transformation products .

Q. How should researchers design studies to evaluate the long-term endocrine-disrupting effects of this compound in animal models?

  • Adopt a longitudinal design with staggered dosing cohorts and endpoints aligned with critical developmental windows (e.g., prenatal, pubertal) .
  • Include multi-generational endpoints (F1-F3 offspring) to assess transgenerational effects via epigenetic markers (DNA methylation, histone modifications) .
  • Use blinded histopathological evaluations and hormone level measurements (ELISA/MS) to reduce observer bias .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Fit data to nonlinear regression models (e.g., Hill equation, log-logistic) to estimate EC50_{50}/IC50_{50} values .
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons and report effect sizes (Cohen’s d) .
  • Use Bayesian hierarchical models to account for inter-study variability in meta-analyses .

Q. How can researchers ensure ethical and regulatory compliance when studying this compound in human-derived cell lines or tissues?

  • Obtain approval from institutional review boards (IRBs) for human tissue use, adhering to Declaration of Helsinki principles .
  • De-identify donor data and comply with GDPR/HIPAA regulations for data privacy .
  • Disclose conflicts of interest and funding sources in publications .

Data Management and Reporting

Q. What are the essential elements for reporting synthetic procedures and characterization data in peer-reviewed journals?

  • Provide step-by-step synthetic protocols with yields, purification methods, and spectral data (NMR, IR) .
  • Deposit crystallographic data (if available) in public repositories (e.g., Cambridge Structural Database) .
  • Follow CONSORT-like guidelines for experimental transparency, including raw data files in supplementary materials .

Q. How should researchers address limitations in detecting low-abundance metabolites of this compound?

  • Employ tandem mass spectrometry (MS/MS) with enhanced fragmentation techniques (CID/HCD) .
  • Use stable isotope tracing or derivatization to improve ionization efficiency .
  • Validate metabolite identities via synthetic standards and orthogonal methods (NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.